molecular formula C17H19ClN2OS B12483244 1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea

1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea

Cat. No.: B12483244
M. Wt: 334.9 g/mol
InChI Key: NGHGSGAZOOYUGT-UHFFFAOYSA-N
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Description

1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea typically involves the reaction of 3-chloro-4-ethoxybenzyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies.

    Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, warranting further investigation for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and interact with the active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-[2-(3-Chloro-4-methoxyphenyl)ethyl]-3-phenylthiourea
  • 1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-methylthiourea
  • 1-[2-(3-Bromo-4-ethoxyphenyl)ethyl]-3-phenylthiourea

Comparison: 1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea stands out due to its unique combination of a chloro and ethoxy substituent on the aromatic ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

1-[2-(3-chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea

InChI

InChI=1S/C17H19ClN2OS/c1-2-21-16-9-8-13(12-15(16)18)10-11-19-17(22)20-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H2,19,20,22)

InChI Key

NGHGSGAZOOYUGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)Cl

Origin of Product

United States

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